5-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-3-phenyl-1,2,4-oxadiazole
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Overview
Description
The compound contains several functional groups including a 1,2,3-triazole ring, a phenyl ring, and a 1,2,4-oxadiazole ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties. The trifluoromethyl group attached to the phenyl ring could potentially increase the compound’s lipophilicity, which might enhance its ability to cross biological membranes .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole and 1,2,4-oxadiazole rings, as well as the phenyl and trifluoromethyl groups. These groups could potentially participate in various types of intermolecular interactions, affecting the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase its lipophilicity, while the heterocyclic rings could contribute to its polarity .Scientific Research Applications
Synthesis and Catalytic Applications
Substituted 1-(isoxazol-3-yl)methyl-1H-1,2,3-triazoles, including related compounds to the specified oxadiazole, have been synthesized and utilized as ligands for palladium(II) complexes. These complexes demonstrated high-turnover-number catalysis for C-C cross-coupling reactions under Green Chemistry conditions, indicating their potential in sustainable chemistry processes (Bumagin et al., 2018).
Photochemical Properties and Synthesis
The photochemistry of fluorinated heterocyclic compounds, including oxadiazoles, has been explored for synthesizing fluorinated 1,3,4-oxadiazoles and 1,2,4-triazoles. The study highlights the photoreactivity of these compounds and their applications in creating target fluorinated structures, which could be relevant for materials science and pharmaceutical chemistry (Pace et al., 2004).
Corrosion Inhibition
1,3,4-oxadiazole derivatives have been assessed for their corrosion inhibition ability towards mild steel in sulphuric acid. The findings suggest that these compounds can form a protective layer on the metal surface, providing insights into their application in industrial corrosion protection (Ammal et al., 2018).
Future Directions
properties
IUPAC Name |
5-[5-methyl-1-[3-(trifluoromethyl)phenyl]triazol-4-yl]-3-phenyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N5O/c1-11-15(17-22-16(24-27-17)12-6-3-2-4-7-12)23-25-26(11)14-9-5-8-13(10-14)18(19,20)21/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLZBYYOQZDSRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC(=C2)C(F)(F)F)C3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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